2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide
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Overview
Description
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide is a complex organic compound that features a combination of chlorophenyl, sulfanyl, fluoro, and morpholinophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the chlorination of a phenyl sulfide to form 2-chlorophenyl sulfide.
Acylation: The intermediate is then subjected to acylation with chloroacetyl chloride to form 2-[(2-chlorophenyl)sulfanyl]acetyl chloride.
Amidation: The final step involves the reaction of the acyl chloride with 3-fluoro-4-morpholinophenylamine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
- 2-[(2-bromophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide
- 2-[(2-chlorophenyl)sulfanyl]-N-(3-chloro-4-morpholinophenyl)acetamide
Uniqueness
2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide is unique due to the presence of both the fluoro and morpholinophenyl groups, which confer specific electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRODQMHHHTMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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